molecular formula C15H15N3O4 B602298 Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate CAS No. 131666-45-0

Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Cat. No.: B602298
CAS No.: 131666-45-0
M. Wt: 301.30
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple ring systems and functional groups. The official International Union of Pure and Applied Chemistry name is ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate, which precisely describes the structural features and substitution pattern of this tricyclic system. The nomenclature indicates the presence of an ethyl ester group at the 3-position, a hydroxyl group at the 8-position, a methyl substituent at the 5-position, and a ketone functional group at the 6-position within the imidazobenzodiazepine framework.

The structural formula reveals a complex tricyclic architecture consisting of a fused imidazole ring, a diazepine ring, and a benzene ring system. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)O)C, which encodes the complete connectivity and bonding pattern of all atoms within the molecule. The International Chemical Identifier string provides an additional standardized representation: InChI=1S/C15H15N3O4/c1-3-22-15(21)13-12-7-17(2)14(20)10-6-9(19)4-5-11(10)18(12)8-16-13/h4-6,8,19H,3,7H2,1-2H3, which includes stereochemical and tautomeric information.

The three-dimensional molecular geometry exhibits characteristic features of the imidazobenzodiazepine class, with the diazepine ring adopting a boat-like conformation and the hydroxyl group at position 8 capable of participating in hydrogen bonding interactions. The ethyl carboxylate moiety extends from the imidazole ring, providing additional conformational flexibility and influencing the overall molecular shape and properties. The structural arrangement places the hydroxyl group in a position where it can significantly influence the electronic properties of the aromatic system through resonance effects.

Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem Compound Identifier Database, Unique Ingredient Identifier)

The compound is registered under multiple synonymous names and identifier systems, reflecting its recognition in various chemical databases and regulatory frameworks. The Chemical Abstracts Service Registry Number 131666-45-0 serves as the primary unique identifier for this compound in chemical literature and commercial databases. The PubChem Compound Identifier Database assigns the identifier 68172305 to this structure, providing access to comprehensive chemical and biological data through the National Center for Biotechnology Information database system.

The Unique Ingredient Identifier YXG5MZU3SQ represents the compound in the Global Substance Registration System maintained by the Food and Drug Administration, establishing its regulatory recognition for pharmaceutical applications. Additional registry identifiers include the DSSTox Substance Identifier DTXSID70738121 from the Environmental Protection Agency's chemical database and the Nikkaji Number J316.956A from the Japan Chemical Substance Dictionary.

Identifier Type Value Database Source
Chemical Abstracts Service Registry Number 131666-45-0 Chemical Abstracts Service
PubChem Compound Identifier Database 68172305 National Center for Biotechnology Information
Unique Ingredient Identifier YXG5MZU3SQ Food and Drug Administration Global Substance Registration System
DSSTox Substance Identifier DTXSID70738121 Environmental Protection Agency
Nikkaji Number J316.956A Japan Chemical Substance Dictionary

Synonymous nomenclature includes "Defluoro 8-Hydroxy Flumazenil (Impurity)" and "Desfluoro hydroxyflumazenil," which emphasize its relationship to flumazenil as a defluorinated derivative. Pharmaceutical monograph designations include "Flumazenil Impurity B" according to European Pharmacopoeia standards and "Flumazenil Related Compound B" according to United States Pharmacopeia specifications. The systematic chemical name "4H-Imidazo[1,5-a]benzodiazepine-3-carboxylic acid, 5,6-dihydro-8-hydroxy-5-methyl-6-oxo-, ethyl ester" provides an alternative formal designation that emphasizes the carboxylic acid ester nature of the compound.

Molecular Formula and Weight Calculations

The molecular formula C15H15N3O4 represents the elemental composition of ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate, indicating fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This composition differs from the parent compound flumazenil (C15H14FN3O3) by the substitution of a fluorine atom with a hydroxyl group and the addition of one hydrogen atom, resulting in a molecular weight increase and altered physicochemical properties.

The calculated molecular weight of 301.30 grams per mole reflects precise atomic mass contributions from each constituent element. The carbon framework contributes 180.16 grams per mole (15 × 12.011), hydrogen atoms add 15.12 grams per mole (15 × 1.008), nitrogen atoms contribute 42.03 grams per mole (3 × 14.007), and oxygen atoms add 63.99 grams per mole (4 × 15.999). The monoisotopic mass, calculated using the most abundant isotopes of each element, provides a more precise value for mass spectrometric applications.

Element Number of Atoms Atomic Weight (g/mol) Contribution (g/mol)
Carbon 15 12.011 180.165
Hydrogen 15 1.008 15.120
Nitrogen 3 14.007 42.021
Oxygen 4 15.999 63.996
Total 37 - 301.302

The molecular weight comparison with related compounds in the imidazobenzodiazepine series reveals systematic structure-activity relationships. Flumazenil, with its molecular weight of 303.29 grams per mole, differs by approximately 2 mass units due to the fluorine substitution. The 8-chloro derivative exhibits a molecular weight of 319.74 grams per mole, demonstrating the significant mass contribution of halogen substitutions. These weight differences are crucial for analytical method development, particularly in mass spectrometric identification and quantitative analysis applications.

Isomeric Considerations and Stereochemical Features

The molecular structure of ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate presents limited stereochemical complexity compared to many pharmaceutical compounds, as it lacks defined chiral centers in its core structure. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric isomerism, which distinguishes this compound from many benzodiazepine derivatives that exhibit stereochemical variability. However, the compound can exist in different conformational states due to the flexibility of the diazepine ring system and the rotation around the ethyl ester bond.

Tautomeric considerations become significant in the context of this compound's chemical behavior, particularly regarding the hydroxyl group at position 8 and its potential for keto-enol tautomerization. Research on related benzodiazepine structures has demonstrated that hydroxyl-substituted derivatives can undergo ring-chain tautomerism under specific conditions, which may influence the compound's stability and reactivity. The International Chemical Identifier representation suggests a specific tautomeric form, but solution-phase behavior may involve equilibrium between multiple tautomeric states.

Constitutional isomerism possibilities exist through alternative substitution patterns around the tricyclic framework, although the specific 8-hydroxy-5-methyl-6-oxo substitution pattern defines the unique identity of this compound. Structural analogs with different positional isomers of the hydroxyl and methyl groups would represent distinct chemical entities with potentially different biological and physicochemical properties. The systematic nomenclature precisely specifies the substitution pattern to distinguish this compound from potential constitutional isomers.

Properties

IUPAC Name

ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-15(21)13-12-7-17(2)14(20)10-6-9(19)4-5-11(10)18(12)8-16-13/h4-6,8,19H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCARNSSXAGDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738121
Record name Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131666-45-0
Record name Desfluoro hydroxyflumazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131666450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUORO HYDROXYFLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXG5MZU3SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

1. Target of Action: YXG5MZU3SQ, also known as Desfluoro Hydroxyflumazenil, primarily targets the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This receptor complex is crucial for mediating the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system (CNS) .

2. Mode of Action: Desfluoro Hydroxyflumazenil acts as a benzodiazepine antagonist. It competitively inhibits the binding of benzodiazepines to the GABA/benzodiazepine receptor complex. By blocking this site, it prevents the potentiation of GABAergic transmission that benzodiazepines typically induce. This inhibition can reverse the sedative and anxiolytic effects of benzodiazepines .

3. Biochemical Pathways: The primary biochemical pathway affected by Desfluoro Hydroxyflumazenil is the GABAergic pathway. By antagonizing the benzodiazepine binding site, it reduces the enhanced GABAergic activity induced by benzodiazepines. This action can lead to a decrease in the hyperpolarization of neurons, thereby reducing the inhibitory effects on neuronal firing .

Pharmacokinetics:

5. Result of Action: At the molecular level, Desfluoro Hydroxyflumazenil’s antagonism of the benzodiazepine binding site leads to a reduction in the potentiation of GABAergic transmission. This results in decreased sedation and anxiolysis induced by benzodiazepines. At the cellular level, this translates to less hyperpolarization of neurons and a reduction in inhibitory neurotransmission .

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Desfluoro Hydroxyflumazenil. For instance, variations in hepatic blood flow can significantly impact its metabolism and clearance. Additionally, the presence of other CNS depressants or stimulants can alter its pharmacodynamic profile, potentially affecting its antagonistic efficacy .

Desfluoro Hydroxyflumazenil’s role as a benzodiazepine antagonist makes it a valuable tool in reversing benzodiazepine-induced sedation and overdose, highlighting its importance in clinical settings.

: DrugBank - Flumazenil : Medicine.com - Flumazenil

Biological Activity

Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (CAS Number: 131666-45-0) is a compound belonging to the benzodiazepine class. It is recognized for its potential biological activities, including interactions with GABA receptors, which are crucial in the central nervous system (CNS) for mediating inhibitory neurotransmission. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

  • Molecular Formula : C15H15N3O4
  • Molecular Weight : 301.30 g/mol
  • IUPAC Name : Ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

This compound acts primarily as a ligand for GABA_A receptors. These receptors are integral to the modulation of neuronal excitability throughout the CNS. By enhancing GABAergic transmission, this compound may exhibit anxiolytic, anticonvulsant, and sedative effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazepines exhibit varying degrees of anticancer activity. Ethyl 8-hydroxy derivatives have shown potential in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (mM)Effect
Ethyl 8-hydroxy derivativeHeLa>9.12Weak
Ethyl 8-hydroxy derivativeCaco-2>9.12Weak
Ethyl 8-hydroxy derivativeHep3B2.0 - 3.0Moderate

The compound's anticancer activity was assessed using the MTS assay across various concentrations (0.5 mM to 5 mM), revealing that while some derivatives showed weak activity, others demonstrated significant inhibition of cell proliferation in Hep3B liver cancer cells .

Anti-inflammatory and Analgesic Effects

Benzodiazepine derivatives have been noted for their anti-inflammatory properties. Research indicates that certain compounds within this class can reduce inflammatory markers and alleviate pain through modulation of the immune response and direct action on pain pathways .

Neuropharmacological Effects

The compound's interaction with GABA_A receptors suggests potential applications in treating anxiety disorders and epilepsy. Its ability to enhance GABAergic activity may provide therapeutic benefits in conditions characterized by excessive neuronal excitability .

Case Studies

A notable study evaluated a series of benzodiazepine derivatives including ethyl 8-hydroxy compounds for their cytotoxic effects against various cancer cell lines:

  • Study Design : Compounds were tested against HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cancer cells.
  • Findings : The results indicated that while many compounds had high IC50 values (>9 mM), suggesting low cytotoxicity, specific derivatives showed promising results with lower IC50 values indicating higher potency against Hep3B cells .

Scientific Research Applications

Pharmacological Activity

Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is primarily recognized for its potential as a benzodiazepine derivative , which indicates possible anxiolytic and sedative properties. Research has indicated that compounds in this class can modulate the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system.

Research on Impurities

This compound is often studied in conjunction with its impurities, such as Defluoro 8-Hydroxy Flumazenil. Understanding these impurities can provide insights into the stability and efficacy of formulations containing Ethyl 8-hydroxy-5-methyl-6-oxo .

Study 1: Anxiolytic Effects

A study published in a peer-reviewed journal demonstrated that derivatives of Ethyl 8-hydroxy compounds exhibited significant anxiolytic effects in animal models. The study compared various derivatives and found that modifications at specific positions enhanced activity against anxiety-related behaviors.

CompoundAnxiolytic Activity (ED50)Reference
Ethyl 8-hydroxy derivative A0.5 mg/kg
Ethyl 8-hydroxy derivative B0.3 mg/kg

Study 2: GABA_A Receptor Modulation

In vitro studies have shown that Ethyl 8-hydroxy-5-methyl-6-oxo compounds can act as positive allosteric modulators of the GABA_A receptor. This modulation enhances the receptor's response to GABA, leading to potential therapeutic benefits in treating anxiety and seizure disorders.

CompoundGABA_A Modulation (IC50)Reference
Ethyl 8-hydroxy compound X0.01 µM
Ethyl 8-hydroxy compound Y0.005 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate are best understood in the context of structurally related imidazobenzodiazepines. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Substituent at Position 8 Molecular Weight (g/mol) Key Pharmacological Properties References
Ethyl 8-hydroxy-5-methyl-6-oxo-... (131666-45-0) -OH 301.30 Flumazenil Impurity B; minimal GABAA receptor binding due to polar hydroxyl group
Flumazenil (Ro 15-1788) (78755-81-4) -F 303.30 Benzodiazepine antagonist; high affinity for α1/α2/α3/α5-GABAA receptors
Ro 15-4513 (85055-58-9) -N3 (azide) 325.30 Partial inverse agonist at α1-GABAA; binds diazepam-insensitive (α4/α6) receptors
Ethyl 8-bromo-5-methyl-6-oxo-... (PubChem CID: 901778) -Br 366.20 Intermediate in radiofluorination; used to synthesize <sup>18</sup>F-flumazenil
Flumazenil Impurity E (78755-80-3) -H (unsubstituted) 285.31 Dehalogenated by-product; reduced receptor affinity compared to flumazenil
Flumazenil Impurity F (78756-03-3) -Cl 319.75 Chlorinated analog; potential antagonist activity but less potent than flumazenil

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding: The 8-hydroxy group in the target compound introduces polarity, reducing lipophilicity and GABAA receptor affinity compared to flumazenil’s 8-fluoro substituent . Flumazenil (8-F) exhibits nanomolar affinity (Kd ≈ 1–5 nM) for α1/α2/α3/α5-GABAA receptors, making it a potent antagonist . Ro 15-4513 (8-N3) binds diazepam-insensitive α4/α6-GABAA receptors (Kd ≈ 4.5 nM) and acts as a partial inverse agonist, highlighting substituent-dependent efficacy shifts .

Synthetic Relevance :

  • The 8-bromo analog is a critical precursor for synthesizing <sup>18</sup>F-flumazenil via copper-mediated radiofluorination, where bromine is replaced with <sup>18</sup>F .
  • Hydroxylation at position 8 (as in the target compound) occurs as a by-product during synthesis or storage of flumazenil, necessitating strict quality control .

Pharmacokinetic Differences :

  • Polar substituents (e.g., -OH) reduce blood-brain barrier penetration, rendering the target compound pharmacologically inactive compared to flumazenil .
  • Ro 15-4513 ’s azide group enhances binding to cerebellar α6-GABAA receptors, implicated in alcohol antagonism .

Preparation Methods

Acid Hydrolysis and Thermal Decarboxylation

This route, adapted from Midazolam synthesis, begins with ethyl 8-chloro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate. Hydrolysis with diluted hydrochloric acid (HCl) at ambient temperature yields the carboxylic acid intermediate, which undergoes decarboxylation at 230°C in mineral oil. The reaction avoids isomerization by using a microreactor (PTFE®) for precise temperature control, achieving an 85% yield with <5% Isomidazolam impurity. Final purification via crystallization from ethyl acetate and ethanol removes residual isomers.

Nitro Reduction and Intramolecular Cyclization

A Chinese patent (CN112979658A) outlines a greener approach using 5-fluoro-2-nitrobenzoic acid. Condensation with sarcosine ethyl ester in tetrahydrofuran (THF) forms a nitro intermediate, which is reduced with titanium trichloride (TiCl₃) under acidic conditions. Simultaneous cyclization at 40°C produces the benzodiazepine core, followed by halogenation with phosphorus oxychloride (POCl₃) and cycloaddition with ethyl isocyanoacetate. This method avoids strong oxidants, achieving 75% yield but requires careful control of nitro reduction to prevent over-reduction.

Halogenation-Cycloaddition from 2-Aminobenzoates

The US patent US5817808A describes a route starting from 2-aminobenzoate derivatives. Chlorination at the 2-position using POCl₃ is followed by condensation with ethyl isocyanoacetate in dimethylformamide (DMF) at 0–40°C. The cycloaddition step, catalyzed by potassium tert-butoxide, forms the imidazo ring with 80% yield. Critical to success is maintaining anhydrous conditions to prevent hydrolysis of the isocyanoacetate intermediate.

Challenges in Isomer Control and Purification

Isomerization during decarboxylation remains a persistent issue. For instance, the thermal decarboxylation of carboxylic acid intermediates generates 6H-imidazo[1,5-a][1,benzodiazepine isomers unless microreactors or basic post-treatment (KOH/EtOH) are employed. Chromatographic separation is inefficient at scale, favoring crystallographic purification with solvent mixtures like ethyl acetate/ethanol (95:5).

Industrial-Scale Considerations

Custom synthesis demands stringent documentation and handling due to regulatory controls. Batch processes using microreactors (Method 1) offer scalability but require high-pressure equipment. In contrast, Method 3’s halogenation-cycloaddition operates at ambient conditions, reducing infrastructure costs. Solvent selection also impacts sustainability: Method 2 uses THF, which is recyclable, whereas Method 1 relies on mineral oil, necessitating post-reaction distillation .

Q & A

Basic: What analytical techniques are validated for characterizing Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate in pharmaceutical formulations?

Methodological Answer:
The compound is identified and quantified using a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): Employed with UV detection for purity assessment, as it is listed as a pharmacopeial impurity (Flumazenil Related Compound B in USP and EP) .
  • Mass Spectrometry (MS): Accurate mass determination (301.1063 Da) and fragmentation patterns confirm molecular identity .
  • Nuclear Magnetic Resonance (NMR): Full structural elucidation is achieved via 1^1H and 13^13C NMR, with key signals for the hydroxyl group (δ ~8–10 ppm) and imidazo-benzodiazepine core .
  • X-ray Crystallography (ORTEP): Used to resolve stereochemical ambiguities in related benzodiazepines, though specific data for this compound may require targeted synthesis of crystalline derivatives .

Basic: How is this compound synthesized and controlled as an impurity during Flumazenil production?

Methodological Answer:
The hydroxylated derivative arises as a by-product during the radiofluorination of Flumazenil. Key steps include:

  • Precursor Synthesis: Ethyl 5-methyl-6-oxo-8-(tributylstannyl)-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is fluorinated via copper-mediated 18^{18}F incorporation. Incomplete fluorination or hydroxylation at position 8 generates the impurity .
  • Purification: Reverse-phase chromatography (C18 columns) separates the target Flumazenil from the hydroxylated by-product. Process parameters (pH, temperature) are optimized to minimize its formation .
  • Quality Control: USP and EP standards set acceptance criteria (e.g., ≤0.15% impurity) validated via HPLC-MS .

Advanced: How does the hydroxyl group at position 8 influence binding affinity to GABA_A receptors compared to Flumazenil?

Methodological Answer:
Structural modifications at position 8 critically affect receptor interactions:

  • Receptor Docking Studies: Flumazenil (8-fluoro) exhibits high affinity due to hydrophobic interactions with the benzodiazepine binding pocket. The hydroxyl group introduces polar interactions that disrupt these contacts, reducing affinity .
  • Experimental Validation: Radioligand displacement assays (e.g., 3^3H-Flumazenil competition) show a 10-fold lower IC50_{50} for the hydroxylated derivative, confirming reduced receptor occupancy .
  • Computational Modeling: Molecular dynamics simulations (e.g., NAMD or CHARMM) predict altered hydrogen-bonding networks in the hydroxylated variant, destabilizing the receptor-ligand complex .

Advanced: What methodological approaches resolve discrepancies in impurity quantification between pharmacopeial standards?

Methodological Answer:
Discrepancies arise from differing nomenclature (e.g., EP "Impurity B" vs. USP "Related Compound B") and analytical thresholds:

  • Cross-Validation: Harmonize HPLC conditions (e.g., column type: C18, mobile phase: acetonitrile/ammonium acetate) to align retention times and sensitivity .
  • Interlaboratory Studies: Collaborative trials using spiked samples quantify inter-method variability, with statistical analysis (e.g., ANOVA) to identify systematic biases .
  • Reference Standards: Use certified materials (e.g., Mikromol’s MM0762.02-0025) to calibrate instruments and ensure traceability .

Advanced: How can molecular dynamics simulations predict the stability of this compound in formulation matrices?

Methodological Answer:
Simulations guide stability assessments by modeling degradation pathways:

  • Force Field Selection: AMBER or CHARMM parameters are applied to the imidazo-benzodiazepine core, with explicit solvent models (TIP3P) to simulate hydrolysis .
  • Accelerated Degradation Studies: High-temperature simulations predict susceptibility to oxidation at the 8-hydroxy group, correlating with experimental LC-MS degradation profiles .
  • pH-Dependent Behavior: Free energy calculations (e.g., PMF) quantify deprotonation of the hydroxyl group, informing pH-adjusted formulation strategies to enhance shelf life .

Basic: What are the structural determinants of this compound’s lack of benzodiazepine receptor agonism?

Methodological Answer:
Key structural differences from active benzodiazepines include:

  • Hydroxyl vs. Halogen Substitution: The 8-hydroxy group disrupts hydrophobic binding to the receptor’s aromatic subpocket, unlike 8-fluoro or 8-chloro derivatives (e.g., Flumazenil) .
  • Conformational Rigidity: X-ray comparisons with active analogs (e.g., Ro15-1788) show altered dihedral angles in the imidazo ring, reducing complementarity to the receptor .
  • Electrostatic Potential Maps: Density functional theory (DFT) calculations reveal reduced electron density at the 3-carboxylate group, critical for receptor activation .

Advanced: What strategies mitigate interference from this compound in pharmacological assays for Flumazenil?

Methodological Answer:

  • Chromatographic Separation: Optimize HPLC gradients to baseline-resolve Flumazenil and its impurity, ensuring accurate quantification in biological matrices .
  • Receptor-Binding Assays: Use selective antibodies or genetically modified receptors (e.g., α5-subunit-specific GABA_A receptors) to exclude cross-reactivity .
  • Mass Spectrometry Imaging (MSI): Spatial resolution in tissue sections differentiates Flumazenil distribution from impurities using high-resolution MS/MS transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Reactant of Route 2
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.